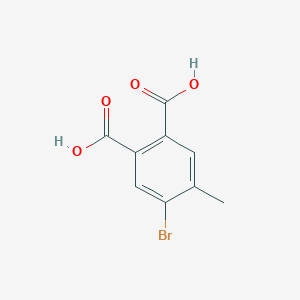

5-Bromo-4-methylphthalic acid

描述

Significance of Substituted Phthalic Acid Derivatives in Organic Synthesis and Materials Science

Substituted phthalic acid derivatives are cornerstone building blocks in both organic synthesis and materials science, offering a versatile platform for creating complex molecules and functional materials. The two adjacent carboxylic acid groups on the benzene (B151609) ring can be readily converted into a variety of other functional groups, most notably forming phthalic anhydride (B1165640) through dehydration. researchgate.net This reactivity allows for the synthesis of a wide array of compounds, including:

Polymers: Phthalic anhydrides are crucial monomers in the production of polyesters and alkyd resins, which find widespread use in coatings, and plasticizers. researchgate.netdouwin-chem.com The substituents on the phthalic acid ring can significantly influence the properties of the resulting polymers, such as their thermal stability, flame retardancy, and mechanical strength. shyzchem.com

Dyes and Pigments: Historically and in modern applications, phthalic acid derivatives are precursors to a range of dyes and pigments, including the well-known phenolphthalein (B1677637) and the robust phthalocyanine (B1677752) pigments. zbaqchem.com The specific substituents on the aromatic ring play a critical role in determining the color and performance of these chromophores.

Pharmaceuticals and Agrochemicals: The phthalimide (B116566) group, easily derived from phthalic acid, is a key structural feature in various biologically active molecules. Furthermore, halogenated and methylated benzoic and phthalic acids serve as important intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, certain halogenated benzoic acid derivatives are precursors to SGLT2 inhibitors used in diabetes treatment. thieme-connect.com

Functional Materials: In materials science, substituted phthalic acids are utilized in the design of metal-organic frameworks (MOFs), liquid crystals, and charge-transfer cocrystals. acs.org The nature and position of the substituents are critical for controlling the self-assembly, crystal packing, and the resulting electronic and optical properties of these advanced materials. acs.org

The presence of a bromine atom and a methyl group in 5-Bromo-4-methylphthalic acid would be expected to impart specific properties. The bromine atom, a halogen, can introduce functionalities such as increased reactivity towards certain cross-coupling reactions and the potential for halogen bonding, which can influence crystal engineering. The methyl group, an electron-donating group, can affect the electronic properties of the aromatic ring and the acidity of the carboxylic acid groups.

Historical Perspective on the Synthesis and Characterization of Halogenated Benzoic Acids

The journey into the world of halogenated benzoic acids began with the discovery of benzoic acid itself in the 16th century through the dry distillation of gum benzoin. wikipedia.org However, it was not until the 19th century, with the advancement of organic synthesis, that chemists began to systematically explore the halogenation of aromatic compounds.

Early industrial processes for benzoic acid sometimes resulted in chlorinated derivatives as byproducts. wikipedia.org The deliberate synthesis of halogenated benzoic acids faced initial challenges, particularly in controlling the regioselectivity of the halogenation reaction and in separating the resulting isomers.

A significant breakthrough came with the development of various halogenation techniques. For instance, the direct bromination of benzoic acid in the presence of a catalyst became a common laboratory and industrial method. chemicalbook.com The choice of solvent and catalyst was found to be crucial in directing the position of the incoming halogen.

The characterization of these newly synthesized compounds also evolved. Initially, identification relied on classical methods like melting point determination and elemental analysis. The mid-20th century saw the advent of chromatographic techniques, such as thin-layer chromatography (TLC), which provided a means to separate and identify different halogenated isomers. The subsequent development of spectroscopic methods, particularly nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, revolutionized the structural elucidation of these molecules, allowing for unambiguous determination of the substitution pattern on the benzene ring. docbrown.infodocbrown.info

This historical progression in synthesis and characterization laid the groundwork for the tailored design of halogenated benzoic and phthalic acids with specific properties for a wide range of applications.

Current Research Trends and Emerging Areas for this compound and its Analogues

While direct research on this compound is sparse, current trends in the study of its analogues—halogenated and methylated phthalic and benzoic acids—point towards several promising areas of investigation.

Advanced Materials: There is a growing interest in using substituted phthalic anhydrides and acids to create novel organic charge-transfer cocrystals with unique photoluminescent properties. acs.org The electronic nature of the substituents plays a key role in tuning the charge-transfer interactions. The combination of an electron-withdrawing bromine atom and an electron-donating methyl group in this compound could lead to interesting and potentially useful electronic and optical properties in such materials.

Pharmaceutical Intermediates: The development of scalable and cost-effective syntheses for halogenated aromatic carboxylic acids remains an active area of research, driven by their importance as key intermediates in the pharmaceutical industry. thieme-connect.comresearchgate.net For example, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a crucial intermediate for a family of promising SGLT2 inhibitors. thieme-connect.com Research into the synthesis of novel substituted phthalic acids, like this compound, could uncover new building blocks for future therapeutic agents.

Organic Synthesis Methodology: The development of new and efficient methods for the synthesis of substituted aromatic compounds is a perpetual goal in organic chemistry. This includes exploring novel catalytic systems for halogenation and developing greener synthesis routes that avoid hazardous reagents. google.com The synthesis of a specific isomer like this compound presents a regiochemical challenge that could spur the development of new synthetic strategies.

Hypothetical Synthesis: A plausible synthetic route to this compound could start from 4-methylphthalic anhydride. Bromination of this precursor, likely with bromine in the presence of a suitable catalyst, would be a key step. Controlling the regioselectivity to favor bromination at the 5-position would be the primary challenge. Subsequent hydrolysis of the resulting anhydride would yield the desired this compound.

Given the versatile chemistry of its constituent parts, this compound holds potential as a valuable, yet-to-be-explored, component in the chemist's toolkit for creating novel materials and complex organic molecules.

Data Tables

Table 1: Properties of Related Bromo- and Methyl-Substituted Aromatic Carboxylic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 5-Bromo-2-methylbenzoic acid | 79669-49-1 | C₈H₇BrO₂ | 215.04 | 167-171 |

| 4-Bromophthalic acid | 6968-28-1 | C₈H₅BrO₄ | 245.03 | Decomposes |

| 5-Bromo-4-methoxy-2-methylbenzoic acid | 875245-69-5 | C₉H₉BrO₃ | 245.07 | Not available |

| 2-Amino-5-bromo-4-methylbenzoic acid | 106976-24-3 | C₈H₈BrNO₂ | 230.06 | Not available |

Data sourced from various chemical suppliers and databases. google.comsigmaaldrich.comfluorochem.co.uksigmaaldrich.com

Table 2: Spectroscopic Data for a Related Compound: 5-Bromo-2-methylbenzoic acid

| Spectroscopic Technique | Key Signals |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.16 (s, 1H, COOH), 7.91 (s, 1H, ArH), 7.63 (d, J=8.0 Hz, 1H, ArH), 7.27 (d, J=8.4 Hz, 1H, ArH), 2.50 (s, 3H, CH₃) |

| IR Spectroscopy | Characteristic absorptions for O-H (carboxylic acid), C=O (carboxylic acid), C-Br, and aromatic C-H and C=C bonds are expected. |

¹H NMR data sourced from a chemical supplier. chemicalbook.com

Structure

3D Structure

属性

分子式 |

C9H7BrO4 |

|---|---|

分子量 |

259.05 g/mol |

IUPAC 名称 |

4-bromo-5-methylphthalic acid |

InChI |

InChI=1S/C9H7BrO4/c1-4-2-5(8(11)12)6(9(13)14)3-7(4)10/h2-3H,1H3,(H,11,12)(H,13,14) |

InChI 键 |

XCLKIGDTWUDUQM-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C=C1Br)C(=O)O)C(=O)O |

产品来源 |

United States |

Synthetic Methodologies and Chemo Selective Route Development for 5 Bromo 4 Methylphthalic Acid

Classical Synthetic Approaches to Substituted Phthalic Acids

The traditional synthesis of specifically substituted phthalic acids like 5-Bromo-4-methylphthalic acid relies on a series of well-established but often challenging reactions. These methods hinge on controlling the regioselectivity of electrophilic substitution on a pre-existing benzene (B151609) ring and the robust oxidation of alkyl side chains.

Regioselective Bromination Strategies of Methylphthalic Acid Precursors

The introduction of a bromine atom at a specific position on a methylphthalic acid precursor is a critical step governed by the directing effects of the substituents already present on the aromatic ring. The two carboxyl groups (or their precursors, such as methyl or anhydride (B1165640) groups) are electron-withdrawing and meta-directing, while the methyl group is electron-donating and ortho-, para-directing.

Achieving the desired 5-bromo substitution on a 4-methylphthalic acid framework requires careful consideration of these competing influences. A common strategy involves the bromination of a precursor where the directing effects align to favor the desired isomer. For instance, the bromination of 4-methylbenzoic acid using molecular bromine with an iron tribromide catalyst predominantly yields 3-bromo-4-methylbenzoic acid, as the directing effects of the carboxyl and methyl groups both favor substitution at the 3-position. smolecule.com Similarly, the synthesis of 5-bromo-2-alkylbenzoic acid can be achieved with high selectivity by reacting 2-alkylbenzoic acid with bromine in the presence of sulfuric acid. google.com

The choice of brominating agent and reaction conditions is crucial for controlling selectivity and minimizing the formation of unwanted isomers. Reagents like N-bromosuccinimide (NBS) are often used for their milder reactivity compared to elemental bromine. mdpi.com The solvent can also play a significant role; for example, using acetonitrile (B52724) can improve the yield and reproducibility of radical bromination processes. researchgate.net

Oxidation Protocols for Methyl Group to Carboxylic Acid Transformation

The conversion of a methyl group on the benzene ring into a carboxylic acid is a fundamental transformation in the synthesis of phthalic acids. This oxidation requires powerful oxidizing agents, as the aromatic ring itself is relatively stable.

A classic and potent reagent for this purpose is potassium permanganate (B83412) (KMnO4), typically used under heating. uomustansiriyah.edu.iq This method is effective for converting alkylbenzenes to their corresponding benzoic acids. The reaction proceeds by attacking the C-H bonds of the benzylic position. uomustansiriyah.edu.iq Another historical method involves oxidation with nitric acid, though this can lead to challenges with nitrogen-based impurities and safety concerns at the required high temperatures and concentrations. google.com

More controlled liquid-phase oxidation methods have been developed. One such process utilizes vanadium pentoxide or manganese dioxide in sulfuric acid at temperatures up to 150°C. google.com This approach can oxidize even deactivated aryl methyl groups to their corresponding carboxylic acids, with yields of up to 95% reported for some substrates. google.com

Table 1: Comparison of Classical Oxidation Protocols for Aryl Methyl Groups

| Oxidizing Agent/System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Potassium Permanganate (KMnO4) | Aqueous solution, heat | Strong, effective for many substrates uomustansiriyah.edu.iq | Can be difficult to control, produces MnO2 waste |

| Nitric Acid (HNO3) | Concentrated, high temperature | Powerful oxidant | Harsh conditions, explosion risk, nitrogen impurities google.com |

| Vanadium Pentoxide (V2O5) / H2SO4 | Liquid phase, up to 150°C | High yields, effective for deactivated rings google.com | Requires strong acid, high temperatures |

| Manganese Dioxide (MnO2) / H2SO4 | Liquid phase, up to 150°C | Suitable alternative to V2O5 google.com | Stoichiometric use of metal oxidant |

Advanced and Green Chemistry Synthetic Technologies

In response to the limitations of classical methods, modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign routes. These advanced technologies are increasingly applied to the synthesis of complex aromatic compounds.

Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

Catalysis is at the forefront of improving the synthesis of substituted aromatic acids. Catalytic systems can lower the energy barrier for reactions, increase yields, and enhance regioselectivity, often under milder conditions. For the oxidation of methyl groups, systems using cobalt salts (e.g., Co(OAc)2) combined with a bromide source (e.g., NaBr) are effective for the aerobic oxidation of substituted toluenes. organic-chemistry.org

The use of hydrogen peroxide (H2O2) as a green oxidant is highly desirable as its only byproduct is water. organic-chemistry.org Efficient oxidation of benzylic positions to carboxylic acids has been achieved using H2O2 with a sodium tungstate (B81510) (Na2WO4) catalyst and a phase-transfer agent, eliminating the need for organic solvents. organic-chemistry.org For regioselective bromination, zeolite catalysts have been shown to induce high para-selectivity in the electrophilic bromination of certain substrates. mdpi.com

Table 2: Examples of Advanced Catalytic Systems

| Reaction Type | Catalytic System | Oxidant/Reagent | Key Features |

|---|---|---|---|

| Methyl Group Oxidation | Co(OAc)2 / NaBr / Acetic Acid | Molecular Oxygen (O2) | Efficient aerobic oxidation of toluenes. organic-chemistry.org |

| Methyl Group Oxidation | Na2WO4 / Phase-Transfer Catalyst | Hydrogen Peroxide (H2O2) | Green oxidation, avoids organic solvents. organic-chemistry.org |

| Methyl Group Oxidation | Surfactant-based oxodiperoxo molybdenum | Hydrogen Peroxide (H2O2) | Controlled oxidation in water, no external base needed. organic-chemistry.org |

| Regioselective Bromination | Zeolites | Bromine (Br2) | Induces high para-selectivity for specific substrates. mdpi.com |

Microwave-Assisted and Flow Chemistry Techniques in Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields. researchgate.net This technique has been successfully applied to the synthesis of phthalimide (B116566) derivatives and N-arylphthalamic acids from phthalic anhydride, demonstrating its potential for reactions involving the phthalic acid core structure. researchgate.netrsc.org

Flow chemistry, or continuous-flow synthesis, offers significant advantages in terms of safety, scalability, and reaction control. mdpi.com In a flow system, reagents are pumped through a reactor where they mix and react, allowing for precise control over parameters like temperature, pressure, and residence time. osti.gov This methodology is well-suited for handling hazardous intermediates and performing multi-step syntheses in a "telescoped" manner, where the output of one reactor flows directly into the next. osti.govthieme-connect.com The synthesis of carboxylic acids from various precursors has been effectively demonstrated in continuous-flow systems, highlighting a scalable and efficient alternative to traditional batch processing. mdpi.comresearchgate.net

Multi-Step Synthesis and Isolation of Intermediates (e.g., 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid as an intermediate)

The synthesis of highly substituted aromatic compounds often requires complex, multi-step sequences. A notable example that illustrates the intricacies of such a synthesis is the industrial-scale production of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for certain therapeutic agents. researchgate.netthieme-connect.com This process demonstrates a practical, chemo-selective route that avoids direct oxidation of a methyl group in the final stages.

A reported industrial process begins with the inexpensive and readily available dimethyl terephthalate (B1205515) and proceeds through a six-step sequence: thieme-connect.com

Nitration: Dimethyl terephthalate is nitrated using a mixture of nitric acid and sulfuric acid.

Hydrolysis: The resulting diester is hydrolyzed to a dicarboxylic acid.

Hydrogenation: The nitro group is reduced to an amino group via catalytic hydrogenation.

Esterification: A monoesterified intermediate, 2-Amino-4-(methoxycarbonyl)benzoic acid (12), is formed. thieme-connect.com

Bromination: Intermediate 12 is regioselectively brominated using N-bromosuccinimide (NBS) to yield 2-Amino-5-bromo-4-(methoxycarbonyl)benzoic acid (11). This intermediate is often isolated as its more stable hydrochloride salt (17). researchgate.netthieme-connect.com

Diazotization and Sandmeyer Reaction: The amino group of intermediate 17 is converted to a diazonium salt and subsequently replaced with a chlorine atom using copper(I) chloride (CuCl) to furnish the final product, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid (1). thieme-connect.comthieme-connect.com

This scalable process, which has been run on approximately 70 kg batches, showcases the strategic planning required for industrial synthesis, including the isolation of stable intermediates like the hydrochloride salt 17 to improve the yield and purity of subsequent steps. researchgate.netthieme-connect.com

Optimization of Reaction Conditions and Yield Enhancement for Academic Scale-Up

The transition from small-scale laboratory synthesis to a larger, academic scale-up of this compound necessitates a thorough optimization of reaction parameters to ensure safety, efficiency, and high yield. Key areas of focus include the selection of appropriate solvents, precise temperature regulation, and the development of robust purification strategies to manage impurities.

Solvent Selection and Temperature Control

The choice of solvent and the control of reaction temperature are critical factors that significantly influence the reaction's kinetics, selectivity, and the profile of byproducts.

For reactions involving bromination, which is a key step in the synthesis of related bromoaryl compounds, temperature control is paramount. Increasing the reaction temperature can lead to the formation of di-bromo impurities, which complicates purification and reduces the yield of the desired product. thieme-connect.com In the synthesis of related brominated aromatic acids, it has been observed that maintaining a temperature range of 0–10°C provides the best results when using N-bromosuccinimide (NBS) as the brominating agent. thieme-connect.com

In reduction reactions, such as the conversion of a phthalic anhydride precursor to a phthalide, which can be a step towards phthalic acids, both solvent and temperature play a crucial role in selectivity. For the reduction of 4-bromophthalic anhydride, ether solvents like tetrahydrofuran (B95107) (THF) are preferred. google.com Carrying out the reduction with sodium borohydride (B1222165) at lower temperatures, specifically between 3-15°C, has been shown to favorably shift the reaction's selectivity towards the formation of the desired 5-bromophthalide (B15269) isomer. google.com An increase in temperature from 5°C to 15°C was noted during the addition of the anhydride to the reducing agent slurry, highlighting the exothermic nature of the reaction and the need for effective temperature management. google.com

The following table summarizes solvent and temperature conditions used in the synthesis of precursors and related brominated aromatic compounds, which can inform the scale-up of this compound.

| Reaction Type / Precursor | Solvent(s) | Temperature Range (°C) | Key Observation | Reference |

|---|---|---|---|---|

| Bromination of an aromatic acid | Tetrahydrofuran (THF) | 0–10°C | Optimal temperature to minimize dibromo impurity with NBS. | thieme-connect.com |

| Reduction of 4-bromophthalic anhydride | Tetrahydrofuran (THF) | 3–15°C | Low temperature enhances selectivity for the 5-bromo isomer. | google.com |

| Friedel-Crafts Acylation | Carbon disulfide (CS₂) | Not specified | Used for the synthesis of a bromomethyl benzoyl chloride, a potential precursor. |

Impurity Profiling and Purification Methodologies

As reaction scales increase, so does the absolute quantity of impurities, making their identification and removal critical for obtaining a high-purity final product. Common impurities in the synthesis of brominated aromatic acids include positional isomers (e.g., 3-bromo compounds) and over-brominated products (e.g., dibromo compounds). thieme-connect.comgoogle.com

Flash Column Chromatography: Flash column chromatography is a widely used technique for purifying synthetic intermediates and final products in organic synthesis. rsc.orgbeilstein-journals.orgamazonaws.com For compounds with structures related to this compound, mixtures of non-polar and polar solvents are typically used as the mobile phase. The choice of eluent is critical for achieving good separation. For example, a mixture of petroleum ether (PE) and ethyl acetate (B1210297) (EA) is commonly employed. rsc.org The crude product is loaded onto a silica (B1680970) gel column (typically 300-400 mesh), and the eluent is passed through under pressure to separate the components based on their polarity. rsc.org

Recrystallization: Recrystallization is a powerful and economical method for purifying solid compounds, particularly at a larger scale. google.com The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent dissolves the compound sparingly at room temperature but completely at its boiling point. For brominated benzoic acids, alcoholic solvents such as methanol, ethanol, and 2-propanol have been found to be effective for recrystallization. google.com The process involves dissolving the crude solid in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of high-purity crystals. The impurities, which are either more soluble or present in smaller amounts, remain in the mother liquor. The purified crystals are then isolated by filtration. google.com In some cases, a solvent/anti-solvent system, such as ethyl acetate and petroleum ether, can be used to induce crystallization. google.com

The table below details common purification methods for related compounds.

| Methodology | Details | Common Impurities Targeted | Reference |

|---|---|---|---|

| Flash Column Chromatography | Stationary Phase: Silica Gel (300-400 mesh). Eluent: Petroleum Ether/Ethyl Acetate (e.g., 3:1 ratio). | Side-reaction products, unreacted starting materials. | rsc.org |

| Recrystallization | Solvents: Alcohols (Methanol, Ethanol), or solvent/anti-solvent pairs (Ethyl Acetate/Petroleum Ether). | Positional isomers (e.g., 3-bromo vs. 5-bromo). | google.comgoogle.com |

| Aqueous Work-up | Washing organic phase with brine (aqueous NaCl solution). | Removal of inorganic salts (e.g., H₃BO₃ from borohydride reductions). | google.com |

Chemical Reactivity and Derivatization of 5 Bromo 4 Methylphthalic Acid

Transformations Involving the Carboxylic Acid Functionalities

The two carboxylic acid groups on the phthalic acid backbone are key to its utility, enabling the formation of esters, amides, imides, and anhydrides.

Esterification of the carboxylic acid groups is a common strategy for both functionalizing the molecule and protecting the carboxyl groups during subsequent reactions. The formation of methyl esters, for example, is a routine procedure. This can be achieved through acid-catalyzed esterification with methanol, often using catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) under reflux conditions. vulcanchem.com In some cases, methyl iodide under basic conditions is used to produce the corresponding methyl ester.

The resulting dimethyl ester can be further modified. For instance, the methyl ester of 4-bromo-2-methylbenzoic acid can undergo palladium-catalyzed cross-coupling reactions. nih.gov Esterification is also a key step in multi-step industrial syntheses, such as the large-scale production of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, an important intermediate for SGLT2 inhibitors. thieme-connect.comthieme-connect.comresearchgate.net In these processes, esterification often follows other transformations like bromination or nitration. thieme-connect.comthieme-connect.comresearchgate.neta2bchem.com

Table 1: Examples of Esterification Reactions and Conditions

| Starting Material | Reagents and Conditions | Product | Application/Reference |

| 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoic acid | Methanol, H₂SO₄ or PTSA, reflux | Methyl 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoate | Synthesis of potential kinase inhibitors vulcanchem.com |

| 4-chlorosalicylic acid derivative | Methyl iodide, basic conditions | Methyl 5-bromo-4-chloro-2-methoxybenzoate | Intermediate in organic synthesis |

| 2-bromo-4-methylbenzoic acid | SOCl₂, MeOH | 4-bromo-2-methylbenzoic acid methyl ester | Precursor for cross-coupling reactions nih.govthieme-connect.com |

| Dimethyl terephthalate (B1205515) derivative | TMSCl, MeOH | Monoesterified intermediate | Large-scale synthesis of SGLT2 inhibitors thieme-connect.comresearchgate.net |

The carboxylic acid groups of 5-bromo-4-methylphthalic acid and its derivatives can be converted to amides and imides, which are important structural motifs in many biologically active compounds and functional materials. Amidation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. uoguelph.ca For example, 2-bromo-3-methylbenzoic acid can be converted to its corresponding acid chloride and then reacted with an amine to form an amide. uoguelph.ca

Imide formation typically involves the reaction of the phthalic anhydride (B1165640) derivative with an amine. This reaction is a key step in the synthesis of various compounds, including those with potential applications in medicinal chemistry. The resulting imides can serve as precursors for further transformations.

The amino group in related compounds, such as 2-amino-5-bromo-4-methylbenzoic acid, also allows for various chemical modifications, making it a versatile intermediate for the synthesis of pharmaceuticals and dyes. smolecule.com The presence of both an amino and a carboxylic acid group allows for the formation of complex structures through intramolecular reactions or by reacting with other bifunctional molecules. smolecule.com

This compound can be converted to its corresponding anhydride by dehydration. Phthalic anhydrides are valuable reactive intermediates in organic synthesis. For example, 4-methylphthalic anhydride can be prepared by the dehydrogenation of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride. prepchem.com Substituted phthalic anhydrides are key starting materials for the synthesis of 2-aryl-1,3-indandiones, which can be achieved through condensation with arylacetic acids. sci-hub.se

The anhydride group is highly reactive towards nucleophiles, making it a useful precursor for the synthesis of esters, amides, and imides under milder conditions than those required for the corresponding dicarboxylic acid. Propanephosphonic acid anhydride (T3P®) is a modern reagent that can be used for various transformations involving carboxylic acids, including anhydride formation and subsequent reactions. core.ac.uk

Reactions at the Bromine Substituent

The bromine atom on the aromatic ring of this compound provides another site for chemical modification, primarily through substitution and cross-coupling reactions.

The bromine atom on the aromatic ring can be replaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. This type of reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. The carboxylic acid groups of this compound can act as electron-withdrawing groups, making the bromine atom susceptible to nucleophilic attack.

Common nucleophiles used in SNAr reactions include amines, thiols, and alkoxides. vulcanchem.comsmolecule.com For instance, the bromine atom in similar bromo-substituted benzoic acid derivatives can be substituted by amines or thiols under appropriate conditions. vulcanchem.comsmolecule.com These reactions are valuable for introducing new functional groups and building more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromine substituent of this compound and its derivatives serves as an excellent handle for these transformations. nih.gov

The Suzuki-Miyaura coupling reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used to synthesize biaryl compounds. For example, the methyl ester of 4-bromo-2-methylbenzoic acid can be coupled with various boronic acids to introduce new aryl or alkyl groups. nih.gov Suzuki reactions have been successfully applied to a range of bromoaryl compounds to create complex molecules, including those with potential biological activity. nih.govmdpi.com

The Heck reaction is another important palladium-catalyzed reaction that couples the aryl bromide with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction provides a versatile method for introducing vinyl groups onto the aromatic ring. While specific examples for this compound are not prevalent in the provided context, the general reactivity of aryl bromides in Heck reactions is well-established. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov

Other palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling (with terminal alkynes) and the Buchwald-Hartwig amination (with amines), can also be employed to further derivatize the this compound scaffold. ambeed.com

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Starting Material | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki Coupling | 4-bromo-2-methylbenzoic acid methyl ester | Aryl/Alkyl boronic acids | Palladium catalyst, base | 4-Aryl/Alkyl-2-methylbenzoic acid methyl ester | nih.gov |

| Suzuki Coupling | Bromoaryl compounds | 1-Naphthaleneboronic acids | Pd(OAc)₂, chiral phosphine (B1218219) ligand, K₃PO₄ | Axially chiral biaryl compounds | nih.gov |

| Heck Reaction | Unsaturated halide | Alkene | Palladium catalyst, base | Substituted alkene | wikipedia.orgorganic-chemistry.org |

| Sonogashira Coupling | Aryl bromide | Terminal alkyne | Palladium and copper catalysts, base | Aryl-substituted alkyne | mdpi.comambeed.com |

| Buchwald-Hartwig Amination | Aryl bromide | Amine | Palladium catalyst, base | Aryl amine |

Modifications and Reactivity at the Methyl Group

The methyl group attached to the aromatic ring is a site of significant chemical reactivity, particularly through benzylic functionalization pathways. These reactions leverage the increased stability of benzylic radicals, cations, or anions, allowing for selective modifications without altering the carboxylic acid or bromo substituents under appropriate conditions.

The benzylic position of the methyl group in this compound can undergo various functionalization and oxidation reactions. These transformations are crucial for converting the simple methyl group into more complex functionalities, thereby expanding the synthetic utility of the parent molecule.

One of the primary oxidation pathways involves the conversion of the methyl group into a carboxylic acid, which would transform this compound into 4-bromotrimellitic acid. This type of oxidation can be achieved using strong oxidizing agents. While specific studies on this compound are not detailed, analogous transformations on related methyl-substituted benzoic acids are well-documented and suggest that reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid could effect this change.

Milder oxidation conditions can lead to the formation of intermediate oxidation states, such as a hydroxymethyl or an aldehyde group. For instance, oxidation of methyl groups on aromatic rings with ceric ammonium (B1175870) nitrate (B79036) (CAN) in acetic acid has been shown to yield hydroxymethyl and acetoxymethyl groups. snu.ac.kr

Modern synthetic methods offer alternative routes for benzylic functionalization through C-H activation. Palladium-catalyzed reactions, for example, enable the direct arylation or other coupling reactions at the benzylic C(sp³)–H bond. researchgate.netnih.gov These methods often utilize a directing group to guide the catalyst to the specific C-H bond, providing a high degree of selectivity and functional group tolerance. researchgate.netnih.gov

Table 1: Potential Benzylic Oxidation Pathways

| Starting Material Analogue | Reagent/Catalyst | Product Type |

|---|---|---|

| Methyl-substituted Benzoic Acids | Strong Oxidizing Agents (e.g., KMnO₄) | Carboxylic Acid |

| Methyl acs.orgorthocyclophane-diones | Ceric Ammonium Nitrate (CAN) in Acetic Acid | Acetoxymethyl group snu.ac.kr |

A key transformation of the methyl group is its halogenation, most commonly via free-radical bromination, to produce a benzylic halide. This reaction is typically initiated by light or a radical initiator and uses a brominating agent like N-Bromosuccinimide (NBS). The resulting benzylic bromide is a versatile intermediate for further nucleophilic substitution and cyclization reactions.

The synthesis of isoindolinone precursors provides a clear example of this reaction. In the synthesis of 6-bromoisoindoline-1-one, the starting material, 5-bromo-2-methylbenzoic acid, is first esterified. The methyl group of the resulting ester, methyl 5-bromo-2-methylbenzoate, is then subjected to benzylic bromination using NBS and a catalytic amount of azobisisobutyronitrile (AIBN) under radical conditions. onlinepharmacytech.info This selectively installs a bromine atom on the methyl group, yielding methyl-5-bromo-2-(bromomethyl)benzoate. onlinepharmacytech.info This step is fundamental for enabling subsequent cyclization. onlinepharmacytech.info

A similar strategy is employed in the synthesis of 4-bromoisoindolin-1-one (B1288941) from 3-bromo-2-methylbenzoic acid, where benzylic bromination with NBS is a crucial step. chemicalbook.com

Table 2: Representative Conditions for Benzylic Bromination

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 5-bromo-2-methylbenzoate | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Methyl-5-bromo-2-(bromoethyl)benzoate | - | onlinepharmacytech.info |

| 3-Bromo-2-methylbenzoic acid methyl ester | N-Bromosuccinimide (NBS) | 3-Bromo-2-(bromomethyl)benzoic acid methyl ester | - | chemicalbook.com |

Cyclization and Heterocyclic Compound Formation (e.g., isoindolinone derivatives)

Following functionalization of the methyl group, particularly through halogenation, this compound becomes a prime candidate for intramolecular cyclization reactions to form heterocyclic compounds. The most prominent examples are the formation of isoindolinone derivatives.

The synthesis of 6-bromoisoindolin-1-one (B1291662) demonstrates this process effectively. After the benzylic bromination of methyl 5-bromo-2-methylbenzoate to form methyl-5-bromo-2-(bromomethyl)benzoate, the latter undergoes cyclization. onlinepharmacytech.info By treating this intermediate with ammonia (B1221849) (in the form of ammonium hydroxide) in a solvent mixture like THF/methanol, an intramolecular nucleophilic substitution occurs. onlinepharmacytech.info The nitrogen atom of ammonia attacks the electrophilic benzylic carbon, displacing the bromide, and subsequently attacks the ester's carbonyl carbon to form the five-membered lactam ring of the isoindolinone system. This reaction proceeds in high yield (94%). onlinepharmacytech.info

This strategy highlights a powerful pathway where one of the carboxylic acid groups (as an ester) and the functionalized methyl group react to form a new heterocyclic ring. A similar cyclization with ammonia is used to prepare 4-bromoisoindolin-1-one. chemicalbook.com

An alternative route to related heterocyclic structures involves first converting the diacid to its corresponding anhydride, 5-bromo-4-methylphthalic anhydride. This anhydride can react with primary amines to form phthalimides. nih.govacs.org Subsequent selective reduction of one of the imide carbonyl groups can also yield isoindolinone derivatives. google.com

Table 3: Synthesis of Isoindolinone Derivatives via Cyclization

| Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl-5-bromo-2-(bromoethyl)benzoate | NH₄OH in THF/MeOH | 6-Bromoisoindolin-1-one | 94% | onlinepharmacytech.info |

| 3-Bromo-2-(bromomethyl)benzoic acid methyl ester | Concentrated NH₄OH in THF | 4-Bromoisoindolin-1-one | - | chemicalbook.com |

Coordination Chemistry and Supramolecular Assemblies Utilizing 5 Bromo 4 Methylphthalic Acid As a Ligand

Design and Synthesis of Metal-Organic Frameworks (MOFs)

The synthesis of MOFs typically involves the reaction of a metal source with an organic linker under solvothermal or hydrothermal conditions. preprints.org The use of 5-Bromo-4-methylphthalate as a linker would be anticipated to form robust frameworks with various metal ions. The adjacent carboxylic acid groups can chelate to a single metal center or bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional networks. preprints.org The presence of the bromo and methyl groups can influence the solubility of the linker and may require careful optimization of reaction conditions, such as solvent systems and temperature, to promote the crystallization of high-quality MOF materials. rsc.org

The topology of a MOF is determined by the coordination geometry of the metal ions and the connectivity of the organic linkers. Phthalic acid and its derivatives are known to form a variety of coordination modes, which can lead to diverse network topologies. researchgate.net For instance, in MOFs constructed from isophthalic acid derivatives, the carboxylate groups can coordinate to metal centers in a monodentate, bidentate chelating, or bridging fashion. nih.gov This versatility in coordination can give rise to a range of network topologies.

Table 1: Predicted Coordination Modes and Resulting Topologies for 5-Bromo-4-methylphthalate in MOFs

| Metal Ion Geometry | 5-Bromo-4-methylphthalate Coordination Mode | Predicted MOF Dimensionality | Potential Network Topology |

|---|---|---|---|

| Octahedral | Bridging bidentate | 3D | pcu, dia |

| Square Planar | Chelating/Bridging | 2D | sql |

This table is predictive and based on the known coordination chemistry of similar phthalate-based linkers.

One of the key advantages of incorporating a bromine atom into a MOF linker is the potential for post-synthetic modification (PSM). mdpi.com The carbon-bromine bond can serve as a "handle" for a variety of organic transformations, allowing for the functionalization of the MOF after its initial synthesis. rsc.org This approach enables the introduction of new functional groups that might not be stable under the conditions required for MOF synthesis.

Common PSM reactions that could be applied to a MOF containing 5-bromo-4-methylphthalate linkers include palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions would allow for the attachment of a wide range of new organic moieties to the framework, thereby altering its chemical and physical properties, such as pore size, hydrophobicity, and catalytic activity. For example, a Suzuki coupling could be used to introduce larger aromatic groups, potentially modifying the gas sorption properties of the MOF.

Table 2: Potential Post-Synthetic Modifications of a Bromo-Functionalized MOF

| Reaction Type | Reagent | Introduced Functionality | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Aryl group | Modified porosity, gas separation |

| Sonogashira Coupling | Terminal alkyne | Alkyne/Alkynyl group | Further functionalization via "click" chemistry |

| Buchwald-Hartwig Amination | Amine | Amino group | Catalysis, CO2 capture |

This table outlines potential PSM strategies based on established chemical reactions on bromo-aromatic compounds.

Formation of Coordination Polymers and Discrete Metal Complexes

Beyond the extended structures of MOFs, 5-Bromo-4-methylphthalic acid can also be employed to synthesize coordination polymers with lower dimensionality (1D or 2D) and discrete, zero-dimensional metal complexes. The outcome of the synthesis is often influenced by the choice of metal ion, the reaction stoichiometry, and the presence of ancillary ligands that can cap the coordination sites on the metal centers. bohrium.com The formation of such structures has been observed with other substituted isophthalic acids. nih.gov

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline materials. mdpi.com While no crystal structures containing this compound as a ligand are currently available in the Cambridge Structural Database (CSD), analysis of related structures provides insight into the expected coordination behavior. For instance, studies on metal complexes of other phthalic acid derivatives reveal detailed information about bond lengths, bond angles, and coordination geometries. researchgate.netresearchgate.net

In a hypothetical crystal structure of a metal complex with 5-Bromo-4-methylphthalate, one would expect to observe specific metal-oxygen bond distances characteristic of the particular metal ion used. The two carboxylate groups would likely exhibit different coordination modes depending on the steric and electronic influences of the adjacent methyl and bromo substituents. The bromine atom's position could lead to specific intramolecular and intermolecular interactions, including halogen bonds, which would be identifiable through crystallographic analysis. researchgate.net

Table 3: Expected Crystallographic Data Ranges for a Hypothetical Metal Complex of 5-Bromo-4-methylphthalate

| Parameter | Expected Range |

|---|---|

| Metal-Oxygen Bond Length (Å) | 2.0 - 2.5 (for transition metals) |

| O-C-O Angle (°) | 120 - 128 |

| C-Br Bond Length (Å) | ~1.90 |

This table is based on typical values found in crystal structures of metal-carboxylate complexes.

Spectroscopic techniques are crucial for characterizing the formation and properties of coordination complexes. Infrared (IR) spectroscopy is particularly useful for probing the coordination of carboxylate groups to metal ions. Upon coordination, the characteristic C=O stretching frequency (ν(C=O)) of the free carboxylic acid (typically around 1700 cm⁻¹) is replaced by two new bands corresponding to the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the coordinated carboxylate group, usually in the ranges of 1550-1650 cm⁻¹ and 1380-1450 cm⁻¹, respectively. The difference between these two frequencies (Δν) can provide information about the coordination mode of the carboxylate ligand.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize diamagnetic metal complexes. The chemical shifts of the protons and carbons on the phthalate (B1215562) ligand would be expected to change upon coordination to a metal center. Furthermore, luminescence spectroscopy is a powerful tool for studying the complexes of lanthanide ions, where the organic ligand can act as an antenna to sensitize the metal-centered luminescence. sci-hub.sttandfonline.comdntb.gov.ua

Table 4: Predicted Spectroscopic Data for a Metal Complex of 5-Bromo-4-methylphthalate

| Spectroscopic Technique | Key Feature | Predicted Observation |

|---|---|---|

| Infrared (IR) | Carboxylate stretches | ν_as(COO⁻) ~1600 cm⁻¹, ν_s(COO⁻) ~1400 cm⁻¹ |

| ¹H NMR | Aromatic protons | Shift upon coordination |

| ¹³C NMR | Carboxylate carbon | Shift and change in relaxation upon coordination |

This table is predictive and based on general spectroscopic principles for metal-carboxylate complexes.

Supramolecular Interactions in Crystal Engineering

Crystal engineering is the design and synthesis of solid-state structures with desired properties based on an understanding of intermolecular interactions. acs.org In the context of this compound, a variety of supramolecular interactions are expected to play a role in directing the assembly of its coordination complexes. Hydrogen bonding involving the carboxylate groups is a primary interaction. acs.org

Hydrogen Bonding Networks in the Solid State

Hydrogen bonds are the primary directional forces in the self-assembly of carboxylic acids. For phthalic acids, the two carboxylic acid groups can adopt various conformations, leading to a range of hydrogen-bonding motifs. These include the common carboxylic acid dimer synthon, as well as catemeric chains and more complex networks, often involving solvent molecules.

It is highly probable that this compound would exhibit similar strong hydrogen-bonding capabilities. The two adjacent carboxylic acid groups can form intramolecular hydrogen bonds, or more likely, engage in intermolecular hydrogen bonding to form dimers or polymeric chains. The presence of the methyl group might introduce steric effects that influence the preferred hydrogen-bonding patterns compared to unsubstituted or less hindered phthalic acids.

The following table summarizes the typical hydrogen-bonding parameters observed in related carboxylic acid structures, which can be considered indicative of the interactions expected for this compound.

| Interaction Type | Description | Typical Distance (Å) | **Typical Angle (°) ** | | :--- | :--- | :--- | :--- | | O-H···O | Carboxylic acid dimer | 2.5 - 2.7 | 170 - 180 | | O-H···O | Carboxylic acid catemer | 2.6 - 2.8 | 160 - 175 | | C-H···O | Weak hydrogen bond | 3.0 - 3.5 | 120 - 160 |

This table presents generalized data for carboxylic acids and is intended to be representative.

Halogen Bonding and Aromatic Interactions in Self-Assembly

Beyond hydrogen bonding, the bromine substituent on the this compound molecule introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen or nitrogen atom, or even a π-system. The strength of this interaction increases with the polarizability of the halogen atom, making bromine a good candidate for forming significant halogen bonds.

In the self-assembly of brominated aromatic compounds, halogen bonds can act as a powerful tool for directing crystal packing. For instance, in the solid state, interactions such as Br···O, Br···N, and Br···π are frequently observed and can be pivotal in the formation of the final supramolecular architecture. Current time information in Bangalore, IN. Studies on other brominated molecules have shown that C–Br···O halogen bonds can be comparable in strength to weaker hydrogen bonds and are highly directional, making them reliable for crystal engineering. bohrium.com

The presence of the bromine atom in this compound could lead to several types of halogen-driven interactions:

C-Br···O=C: The bromine atom of one molecule could interact with the carbonyl oxygen of a carboxylic acid group on an adjacent molecule. This type of interaction has been observed to link molecules into chains or sheets. Current time information in Bangalore, IN.

C-Br···π: The bromine atom could interact with the electron-rich π-system of an adjacent aromatic ring.

π-π Stacking: The aromatic rings themselves can engage in π-π stacking interactions, further stabilizing the crystal lattice. The methyl and bromo substituents would influence the geometry of this stacking, potentially leading to offset or tilted arrangements.

The interplay between the strong hydrogen bonds of the carboxylic acid groups and the more subtle, yet highly directional, halogen and aromatic interactions would ultimately define the complex three-dimensional structure of solid-state this compound. The competition and cooperation between these different non-covalent forces are a key area of interest in supramolecular chemistry.

The table below outlines the key intermolecular interactions involving the bromo and aromatic functionalities that are likely to play a role in the self-assembly of this compound.

| Interaction |

Applications in Advanced Materials Science

Polymer Chemistry and Engineering

The di-functional nature of 5-Bromo-4-methylphthalic acid allows it to be a fundamental building block in polymer synthesis, particularly in the formation of polyesters and polyimides. These polymers are known for their robustness and application in demanding environments.

This compound can be incorporated into polymer backbones primarily through polycondensation reactions. In this process, the dicarboxylic acid (or its more reactive derivative, the diacyl chloride) reacts with a diol or a diamine to form polyesters or polyimides, respectively. The bromine atom and methyl group are retained as pendant groups on the polymer chain, influencing the final properties of the material.

For instance, the related compound 4-bromophthalic anhydride (B1165640), which can be derived from precursors like 4-chlorotetrahydrophthalic anhydride, is a known intermediate for producing dianhydride monomers. google.com These monomers are then polymerized with suitable diamines to create polyimides, which are recognized for their high thermal stability and insulating properties. google.comgoogle.com The presence of the bromo-substituent in the polymer backbone can be leveraged for further chemical modifications or to enhance specific material characteristics.

The incorporation of this compound into polymer structures allows for the synthesis of functional polymers with properties that can be fine-tuned for specific applications. The bromine atom, in particular, offers several advantages:

Flame Retardancy: Brominated compounds are well-known flame retardants. Integrating this compound into a polymer can enhance its resistance to combustion.

Increased Refractive Index: The presence of a heavy atom like bromine can increase the refractive index of the resulting polymer, a desirable property for optical applications.

Site for Further Functionalization: The carbon-bromine bond can serve as a reactive site for post-polymerization modifications, allowing for the introduction of other functional groups to tailor the polymer's surface properties or compatibility with other materials.

Enhanced Interchain Interactions: The polar C-Br bond can lead to stronger intermolecular forces, potentially increasing the glass transition temperature (Tg) and mechanical strength of the polymer.

The methyl group, while less reactive, also influences the polymer's properties by affecting chain packing and solubility. It can increase the free volume between polymer chains, which may enhance solubility in organic solvents and lower the glass transition temperature, offering a route to balance the effects of the bromo-substituent.

Research on related brominated aromatic acids has demonstrated their utility. For example, the bromination of 4-methylbenzoic acid is a step in the synthesis of 2-bromoterephthalic acid, which is then used to create chiral polyesters. uni-hamburg.de Similarly, 4-(bromomethyl)phthalic anhydride has been used as an initiator in atom transfer radical polymerization (ATRP) to synthesize functional polystyrenes. cmu.edu These examples highlight the versatility of brominated phthalic acid derivatives in creating polymers with tailored functionalities.

Table 1: Potential Effects of this compound on Polymer Properties

| Property | Influence of Bromo Group | Influence of Methyl Group | Potential Application |

| Flame Retardancy | Enhances | Minimal | Fire-resistant materials, electronics |

| Refractive Index | Increases | Minimal | Optical films, lenses |

| Glass Transition (Tg) | May Increase | May Decrease | High-temperature polymers |

| Solubility | May Decrease | May Increase | Processable high-performance polymers |

| Reactivity | Provides site for grafting | Minimal | Functionalized surfaces, compatibilizers |

Functional Coatings and Thin Films

The unique properties imparted by this compound make it a candidate for the development of functional coatings and thin films. Polymers derived from this monomer can be processed into thin layers for protective and functional purposes. The presence of bromine can contribute to the creation of coatings with enhanced durability and resistance to environmental factors. chemimpex.com

Thin films made from polymers containing this compound could exhibit improved adhesion to various substrates due to the polar nature of the carbon-bromine bond. Furthermore, the potential for these materials to have a high refractive index is advantageous for anti-reflective coatings or in the fabrication of optical waveguides. The ability to create aligned polymer aggregates at interfaces, which can be transferred to substrates, opens possibilities for creating sensors that respond to environmental changes like solvent vapors. mit.edu

Catalytic Applications of 5 Bromo 4 Methylphthalic Acid and Its Derivatives

Organocatalysis and Acid-Base Catalysis in Organic Transformations:Studies to determine if the inherent acidity of the carboxylic acid groups, potentially modified by the electronic effects of the bromo and methyl groups, could be harnessed for organocatalytic or acid-base catalyzed reactions.

Until such research is conducted and published in peer-reviewed literature, a comprehensive and scientifically accurate article on the catalytic applications of 5-Bromo-4-methylphthalic acid remains unfeasible.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 4 Methylphthalic Acid and Its Derivatives

X-ray Diffraction Techniques for Solid-State Structure Elucidation

X-ray diffraction (XRD) is the cornerstone for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, a detailed three-dimensional model of the molecule and its packing in the crystal lattice can be constructed.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the molecular structure of crystalline compounds. scispace.com This technique provides unequivocal information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. For aromatic carboxylic acids like 5-Bromo-4-methylphthalic acid, SCXRD is particularly insightful for revealing the planarity of the benzene (B151609) ring and the orientation of the substituent groups.

A critical feature often observed in the crystal structures of carboxylic acids is the formation of hydrogen-bonded dimers, where two molecules are linked via their carboxyl groups. fsu.edu In the case of this compound, it is expected that the molecules would form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between the carboxylic acid moieties. The analysis would also precisely define the C-Br bond distance and the geometry around the methyl and carboxyl groups.

Furthermore, SCXRD elucidates the nature of intermolecular interactions that govern the crystal packing, such as π-π stacking of the aromatic rings or weaker C-H···O and C-H···Br interactions. While this compound is achiral, for its chiral derivatives, SCXRD using anomalous dispersion effects would be the gold standard for determining the absolute stereochemistry.

Table 1: Representative Crystallographic Parameters for a Substituted Phthalic Acid Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.912(2) |

| b (Å) | 8.690(2) |

| c (Å) | 15.112(3) |

| β (°) | 98.98(2) |

| Volume (ų) | 1415.4 |

| Z | 4 |

Note: Data is hypothetical and representative of a typical bromo-substituted aromatic acid. researchgate.net

Powder X-ray diffraction (PXRD) is a rapid and powerful technique used to analyze polycrystalline (powder) samples. Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific crystal form or polymorph. researchgate.net

For this compound, PXRD is invaluable for:

Phase Identification: Confirming the identity of a synthesized batch by comparing its experimental PXRD pattern to a reference pattern or one calculated from a known single-crystal structure.

Purity Assessment: Detecting the presence of crystalline impurities, such as starting materials, byproducts, or different polymorphs.

Crystallinity Evaluation: Assessing the degree of crystallinity of a bulk sample. Crystalline materials produce sharp diffraction peaks, whereas amorphous materials yield a broad, featureless halo. This is crucial for material consistency and performance.

The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The peak positions are determined by the unit cell dimensions (Bragg's Law), while the peak intensities are related to the arrangement of atoms within the unit cell.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and proximity of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

¹H NMR Spectrum: The proton spectrum is expected to show three distinct signals:

Aromatic Protons: Two signals in the aromatic region (typically 7.0-8.5 ppm). Due to the substitution pattern, there will be two protons on the benzene ring at positions 3 and 6. These protons are adjacent and will appear as doublets due to spin-spin coupling. The proton at C6 (adjacent to the bromine) is expected to be further downfield than the proton at C3.

Methyl Protons: A singlet in the aliphatic region (around 2.0-2.5 ppm) corresponding to the three protons of the methyl group.

Carboxylic Acid Protons: A very broad singlet far downfield (typically >10 ppm), corresponding to the acidic protons of the two carboxyl groups. pressbooks.pub This signal's position and broadness are often dependent on concentration and solvent due to hydrogen bonding and chemical exchange. pressbooks.pub

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals for the eight carbon atoms in the molecule, as they are all in unique chemical environments:

Carboxyl Carbons: Two signals in the downfield region (165-185 ppm). pressbooks.pub

Aromatic Carbons: Six signals in the aromatic region (120-150 ppm). Two of these will be quaternary carbons bonded to the carboxyl groups, two will be quaternary carbons bonded to the bromine and methyl groups, and two will be carbons bonded to hydrogen atoms. The carbon atom attached to the bromine (C5) will show a characteristic reduced intensity due to the quadrupolar effects of the bromine atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Position | Predicted δ (ppm) | Position | Predicted δ (ppm) |

| H-3 | ~7.8 (d) | C-1 | ~134 |

| H-6 | ~8.1 (d) | C-2 | ~132 |

| -CH₃ | ~2.4 (s) | C-3 | ~131 |

| -COOH | >12 (br s) | C-4 | ~140 |

| C-5 | ~122 | ||

| C-6 | ~135 | ||

| -CH₃ | ~20 | ||

| -COOH (at C1) | ~168 | ||

| -COOH (at C2) | ~167 |

Note: These are predicted values based on data from similar compounds like 4-methylphthalic acid and 4-bromobenzoic acid. rsc.orgchemicalbook.comchemicalbook.com d = doublet, s = singlet, br s = broad singlet.

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all ¹H and ¹³C signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For this compound, a cross-peak between the two aromatic doublets would confirm their connectivity (H-3 coupling with H-6 is not expected, but H-3 coupling with H-2 and H-6 with H-1 if they existed would be seen; here H3 and H6 are isolated from each other by quaternary carbons).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It would definitively link the ¹H signal at ~7.8 ppm to the ¹³C signal of C-3, and the proton at ~8.1 ppm to C-6. It would also connect the methyl proton singlet to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It is crucial for assigning quaternary carbons. For example, the methyl protons (~2.4 ppm) would show correlations to the aromatic carbons C-3, C-4, and C-5. The aromatic proton H-6 (~8.1 ppm) would show correlations to the carboxyl carbon at C-1 and the quaternary carbons C-4 and C-5. These long-range correlations provide a complete picture of the molecular skeleton.

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) provides insights into the structure and dynamics of materials in their solid form. This is particularly useful for studying polymorphism, where a compound can exist in different crystal forms with distinct physical properties.

For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR would be the primary ssNMR technique. Different polymorphs would exhibit different ¹³C chemical shifts due to variations in crystal packing and intermolecular interactions. nih.gov This allows for the characterization of different crystalline forms and can be used to study phase transitions.

Furthermore, solid-state NMR of quadrupolar nuclei like ⁷⁹Br and ⁸¹Br can provide direct information about the local environment of the bromine atom. The quadrupolar coupling constant is highly sensitive to the symmetry of the electric field gradient at the nucleus, making it a sensitive probe of the local structure. nih.gov Similarly, ¹⁷O ssNMR can be a powerful tool for directly probing the hydrogen bonding environment within the carboxylic acid dimers. fsu.edunih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of this compound. Advanced techniques such as high-resolution mass spectrometry and tandem mass spectrometry provide unambiguous structural information.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of this compound (C₉H₇BrO₄), which has a theoretical monoisotopic mass of 257.9528 g/mol . HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) with high accuracy (typically <5 ppm), allowing for the confident determination of the elemental formula.

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2⁺), which is a definitive signature for the presence of a single bromine atom in the molecule.

Table 1: Expected HRMS Data for the Molecular Ion of this compound

| Ion Formula | Isotope | Theoretical m/z |

|---|---|---|

| [C₉H₇⁷⁹BrO₄]⁻ | M⁻ | 257.9528 |

This is an interactive data table. Users can sort and filter the data.

Tandem Mass Spectrometry (MS/MS) is employed to establish the connectivity of atoms within the molecule through controlled fragmentation. The molecular ion is isolated and subjected to collision-induced dissociation (CID), generating a series of product ions. The fragmentation pattern provides a structural fingerprint of the molecule.

For this compound, fragmentation is expected to occur at the carboxylic acid groups and the aromatic ring. Common fragmentation pathways for aromatic carboxylic acids include the loss of water (H₂O, 18 Da), a hydroxyl radical (•OH, 17 Da), and carbon dioxide (CO₂, 44 Da). miamioh.edu The fragmentation of phthalate (B1215562) metabolites often yields characteristic ions. nih.gov

Key expected fragmentations for this compound would include:

Loss of H₂O: The [M-H-H₂O]⁻ ion may form via the ortho-effect of the two adjacent carboxylic acid groups.

Decarboxylation: Sequential losses of CO₂ are anticipated, leading to prominent fragment ions.

Formation of Anhydride (B1165640): A characteristic fragmentation pathway for phthalic acid and its derivatives is the loss of water to form a cyclic anhydride ion. For phthalate metabolites, a deprotonated o-phthalic anhydride ion at m/z 147.0088 is a common diagnostic fragment. nih.gov

Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br).

Table 2: Predicted Key MS/MS Fragments of this compound

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Notes |

|---|---|---|---|

| 257.95 | [M-H-H₂O]⁻ | H₂O | Formation of the anhydride ion. |

| 257.95 | [M-H-CO₂]⁻ | CO₂ | Loss of one carboxyl group. |

| 257.95 | [M-H-2CO₂]⁻ | 2CO₂ | Loss of both carboxyl groups. |

This is an interactive data table. Users can sort and filter the data.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid groups and the substituted aromatic ring. Based on data for phthalic acid and related aromatic compounds, the following key bands can be predicted. nih.govchemicalbook.comrsc.orgdocbrown.info

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid O-H stretching.

C-H Stretch: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while the methyl group C-H stretch will be observed in the 2850-2960 cm⁻¹ range.

C=O Stretch: The carboxylic acid carbonyl (C=O) stretching vibration will give rise to a strong, intense band, typically found around 1700 cm⁻¹. Intermolecular hydrogen bonding can cause this band to broaden and shift to a lower wavenumber.

C=C Stretch: Aromatic ring C=C stretching vibrations will produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretch and O-H Bend: The C-O stretching and O-H in-plane bending of the carboxylic acid group are coupled and result in bands between 1210-1440 cm⁻¹.

C-Br Stretch: The C-Br stretching vibration is expected to appear as a band in the lower frequency "fingerprint" region, typically between 500-690 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations and the C=O stretch are usually strong, allowing for clear identification. rsc.org

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Signal |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) | Weak |

| Aromatic/Methyl | C-H stretch | 2850-3100 | Strong |

| Carboxylic Acid | C=O stretch | ~1700 (strong, broad) | Strong |

| Aromatic Ring | C=C stretch | 1450-1600 | Strong |

| Carboxylic Acid | C-O stretch / O-H bend | 1210-1440 | Medium |

This is an interactive data table. Users can sort and filter the data.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by π→π* transitions within the substituted benzene ring. The position and intensity of the absorption bands are influenced by the substituents (two carboxyl groups, a methyl group, and a bromine atom).

Aromatic carboxylic acids typically exhibit two main absorption bands. science-softcon.de For this compound, one would expect:

A strong absorption band (the E₂ band) around 230-250 nm.

A weaker, more structured band (the B band) at longer wavelengths, likely around 280-300 nm.

The solvent can influence the exact position of these maxima. The bromine atom and methyl group, as auxochromes, will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phthalic acid.

Fluorescence spectroscopy measures the emission of light from an excited electronic state. Many aromatic carboxylic acids are weakly fluorescent or non-fluorescent at room temperature in solution, as non-radiative decay processes are often more efficient. However, derivatives of bromo-phthalic structures can exhibit fluorescence, often influenced by solvent polarity and pH. nih.govekb.eg The fluorescence properties of this compound would need to be determined experimentally, but significant intrinsic fluorescence is not generally expected. If it does fluoresce, the emission maximum would be at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift).

Table 4: Predicted Photophysical Properties of this compound

| Property | Predicted Value/Range | Spectroscopic Technique |

|---|---|---|

| λmax (E₂ band) | ~240 nm | UV-Vis Spectroscopy |

| λmax (B band) | ~290 nm | UV-Vis Spectroscopy |

This is an interactive data table. Users can sort and filter the data.

Theoretical and Computational Studies of 5 Bromo 4 Methylphthalic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to investigating the electronic properties and reactivity of 5-Bromo-4-methylphthalic acid. DFT methods provide a balance between computational cost and accuracy, making them ideal for studying molecules of this size. Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly employed to model the system accurately, accounting for both electron correlation and polarization effects. nih.govresearchgate.net

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations find the minimum energy conformation on the potential energy surface. For this compound, a key aspect of conformational analysis involves the relative orientation of the two carboxylic acid groups. These groups can rotate, leading to different conformers. The most stable conformer is typically one that minimizes steric hindrance and maximizes stabilizing interactions, such as intramolecular hydrogen bonds between the two carboxylic acid groups. DFT calculations can predict critical geometric parameters like bond lengths, bond angles, and dihedral angles with high precision. researchgate.netnih.gov

Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound Note: These are predicted values based on DFT calculations of similar substituted aromatic acids.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| C-Br | 1.91 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-CH₃ | 1.51 Å | |

| C-COOH | 1.49 Å | |

| C=O (carboxyl) | 1.22 Å | |

| C-O (carboxyl) | 1.35 Å | |

| O-H (carboxyl) | 0.97 Å | |

| Bond Angles | ||

| C-C-Br | 119.5° | |

| C-C-C (aromatic) | 118 - 122° | |

| O=C-O (carboxyl) | 123.0° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. youtube.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). ucsb.edu For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atoms of the carboxyl groups. The LUMO is likely distributed over the electron-withdrawing carboxylic acid groups and the carbon-bromine bond. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It helps identify regions that are prone to electrophilic or nucleophilic attack. In the MEP map of this compound, the most electron-rich (negative potential, typically colored red) regions are located around the carbonyl oxygen atoms, making them susceptible to electrophilic attack. The most electron-deficient (positive potential, colored blue) regions are found around the acidic hydrogen atoms of the carboxyl groups, marking them as sites for nucleophilic attack. researchgate.net

Table 2: Calculated FMO Properties for this compound Note: Values are hypothetical, based on typical DFT results for similar aromatic compounds.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -2.20 eV |

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and analysis.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the reliable prediction of ¹H and ¹³C NMR chemical shifts. nih.govgithub.io These predictions are instrumental in assigning experimental spectra and confirming the molecular structure.

IR Spectroscopy: DFT frequency calculations can predict the vibrational modes of the molecule, corresponding to the absorption bands in an infrared (IR) spectrum. nih.govrsc.org This is useful for identifying characteristic functional groups, such as the O-H and C=O stretches of the carboxylic acids and the C-Br stretch.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic transitions and predicting UV-Vis absorption spectra. mdpi.comresearchgate.net The calculations can determine the maximum absorption wavelengths (λmax) and the nature of the electronic transitions, typically π → π* transitions for the aromatic system.

Table 3: Predicted Spectroscopic Data for this compound Note: These are predicted values based on computational studies of analogous compounds.

| Spectroscopy | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~11-13 ppm | Carboxylic Acid (COOH) |

| ~7.5-8.0 ppm | Aromatic (Ar-H) | ||

| ~2.4 ppm | Methyl (CH₃) | ||

| ¹³C NMR | Chemical Shift (δ) | ~168 ppm | Carboxylic Acid (C=O) |

| ~120-140 ppm | Aromatic Carbons (Ar-C) | ||

| ~20 ppm | Methyl Carbon (CH₃) | ||

| IR | Wavenumber (cm⁻¹) | ~2800-3300 cm⁻¹ | O-H stretch (broad) |

| ~1700-1720 cm⁻¹ | C=O stretch | ||

| ~550-650 cm⁻¹ | C-Br stretch |

| UV-Vis | λmax | ~210 nm, ~290 nm | π → π* transitions |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions